Benzamide, N-(2,1,3-benzothiadiazol-4-yl)-4-(1-methylethoxy)- Benzamide, N-(2,1,3-benzothiadiazol-4-yl)-4-(1-methylethoxy)-
Brand Name: Vulcanchem
CAS No.: 728030-80-6
VCID: VC0509460
InChI: InChI=1S/C16H15N3O2S/c1-10(2)21-12-8-6-11(7-9-12)16(20)17-13-4-3-5-14-15(13)19-22-18-14/h3-10H,1-2H3,(H,17,20)
SMILES: CC(C)OC1=CC=C(C=C1)C(=O)NC2=CC=CC3=NSN=C32
Molecular Formula: C16H15N3O2S
Molecular Weight: 313.4g/mol

Benzamide, N-(2,1,3-benzothiadiazol-4-yl)-4-(1-methylethoxy)-

CAS No.: 728030-80-6

Main Products

VCID: VC0509460

Molecular Formula: C16H15N3O2S

Molecular Weight: 313.4g/mol

Benzamide, N-(2,1,3-benzothiadiazol-4-yl)-4-(1-methylethoxy)- - 728030-80-6

CAS No. 728030-80-6
Product Name Benzamide, N-(2,1,3-benzothiadiazol-4-yl)-4-(1-methylethoxy)-
Molecular Formula C16H15N3O2S
Molecular Weight 313.4g/mol
IUPAC Name N-(2,1,3-benzothiadiazol-4-yl)-4-propan-2-yloxybenzamide
Standard InChI InChI=1S/C16H15N3O2S/c1-10(2)21-12-8-6-11(7-9-12)16(20)17-13-4-3-5-14-15(13)19-22-18-14/h3-10H,1-2H3,(H,17,20)
Standard InChIKey VVVXZOCEZQFQPD-UHFFFAOYSA-N
SMILES CC(C)OC1=CC=C(C=C1)C(=O)NC2=CC=CC3=NSN=C32
Canonical SMILES CC(C)OC1=CC=C(C=C1)C(=O)NC2=CC=CC3=NSN=C32
PubChem Compound 1845799
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator